5-Methoxy-2H-1-benzopyran-3-carbonitrile
Overview
Description
5-Methoxy-2H-1-benzopyran-3-carbonitrile: is a heterocyclic organic compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol . It is also known by its IUPAC name, 5-methoxy-2H-chromene-3-carbonitrile . This compound is characterized by a benzopyran ring system substituted with a methoxy group and a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2H-1-benzopyran-3-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxyphenol with malononitrile under basic conditions to form the desired product . The reaction typically proceeds via a nucleophilic substitution mechanism, followed by cyclization to form the benzopyran ring.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-2H-1-benzopyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitrile group can yield primary amines or other reduced products.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Substitution reactions may involve or under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of primary amines or other reduced products.
Substitution: Formation of various substituted benzopyran derivatives.
Scientific Research Applications
Chemistry: 5-Methoxy-2H-1-benzopyran-3-carbonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as an anti-inflammatory or anticancer agent.
Industry: In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 5-Methoxy-2H-1-benzopyran-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 6-Methoxy-2H-chromene-3-carbonitrile
- 8-Methoxy-2H-chromene-3-carbonitrile
- 2H-1-Benzopyran-3-carbonitrile, 6-chloro-
- 8-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile
Comparison: 5-Methoxy-2H-1-benzopyran-3-carbonitrile is unique due to the specific positioning of the methoxy and nitrile groups on the benzopyran ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. The presence of the methoxy group at the 5-position and the nitrile group at the 3-position differentiates it from other similar compounds, which may have different substitution patterns and, consequently, different reactivity and applications.
Properties
IUPAC Name |
5-methoxy-2H-chromene-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-13-10-3-2-4-11-9(10)5-8(6-12)7-14-11/h2-5H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVQCKSTIKMJNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=C(CO2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70206173 | |
Record name | 2H-1-Benzopyran-3-carbonitrile, 5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70206173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57543-72-3 | |
Record name | 2H-1-Benzopyran-3-carbonitrile, 5-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057543723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1-Benzopyran-3-carbonitrile, 5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70206173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.